molecular formula C20H24N2O2S B2587429 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415512-23-9

1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2587429
CAS No.: 2415512-23-9
M. Wt: 356.48
InChI Key: SHSUAZCOZUVXBI-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a naphthalene sulfonyl group and an azetidine ring fused with an octahydrocyclopenta[c]pyrrole

Preparation Methods

The synthesis of 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the naphthalene sulfonyl chloride with the azetidine derivative under suitable conditions, often using a base to facilitate the reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.

    Addition: The azetidine ring can participate in addition reactions with electrophiles.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring can provide structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds to 1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine include:

    1-Naphthalenesulfonyl Azetidine: Lacks the octahydrocyclopenta[c]pyrrole moiety, making it less complex.

    Naphthalene-1-sulfonyl Pyrrole: Contains a pyrrole ring instead of the azetidine ring, leading to different chemical properties.

    Naphthalene-1-sulfonyl Piperidine: Features a piperidine ring, which affects its reactivity and applications.

The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and physical properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-(1-naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,20-10-4-6-15-5-1-2-9-19(15)20)22-13-18(14-22)21-11-16-7-3-8-17(16)12-21/h1-2,4-6,9-10,16-18H,3,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUAZCOZUVXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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